Methyl 4-chloro-5-fluoro-2-methylbenzoate
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Overview
Description
Methyl 4-chloro-5-fluoro-2-methylbenzoate is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-5-fluoro-2-methylbenzoate can be synthesized through several methods. One common method involves the reaction of 4-chloro-5-fluoro-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes use automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-5-fluoro-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Depending on the substituent introduced, products can include various substituted benzoates.
Oxidation: 4-chloro-5-fluoro-2-methylbenzoic acid.
Reduction: 4-chloro-5-fluoro-2-methylbenzyl alcohol.
Scientific Research Applications
Methyl 4-chloro-5-fluoro-2-methylbenzoate is used in diverse scientific research fields:
Chemistry: As an intermediate in organic synthesis, it is used to prepare more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-chloro-5-fluoro-2-methylbenzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets. The exact pathways involved can vary, but typically involve interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-2-fluorobenzoate
- Methyl 5-chloro-4-fluoro-2-methylbenzoate
- Methyl 4-chloro-2-fluoro-5-methylbenzoate
Uniqueness
Methyl 4-chloro-5-fluoro-2-methylbenzoate is unique due to the specific positioning of its substituents on the benzene ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for targeted research applications .
Properties
IUPAC Name |
methyl 4-chloro-5-fluoro-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNLRPKDLJOZFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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